molecular formula C4H12ClN B1252255 Isobutylamine Hydrochloride CAS No. 5041-09-8

Isobutylamine Hydrochloride

Cat. No.: B1252255
CAS No.: 5041-09-8
M. Wt: 109.6 g/mol
InChI Key: BSMNBEHEFWDHJD-UHFFFAOYSA-N
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Description

Isobutylamine Hydrochloride is an organic compound with the molecular formula C4H11N·HCl. It is a derivative of isobutylamine, which is an amine with the formula (CH3)2CHCH2NH2. This compound appears as a white to almost white powder or crystalline solid and is known for its strong ammoniacal odor. It is commonly used in various chemical and industrial applications due to its reactivity and solubility in water.

Scientific Research Applications

Isobutylamine Hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and metabolic pathways.

    Medicine: Investigated for its potential use in pharmaceuticals and drug development.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Safety and Hazards

Isobutylamine Hydrochloride is highly flammable and toxic if swallowed . It causes severe skin burns and eye damage . It may cause respiratory irritation . In case of fire, use CO2, dry chemical, or foam for extinction . Store in a well-ventilated place and keep the container tightly closed .

Relevant Papers

There are several papers available that discuss Isobutylamine and its derivatives. For example, a paper titled “Synthesis of β-Diamine Building Blocks by Photocatalytic Hydroamination of Enecarbamates with Amines, Ammonia and N−H Heterocycles” discusses the use of Isobutylamine in the synthesis of β-Diamine Building Blocks . More papers can be found on academic databases like Semantic Scholar .

Biochemical Analysis

Biochemical Properties

Isobutylamine Hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes such as valine decarboxylase, which catalyzes the decarboxylation of valine to produce isobutylamine. This interaction is crucial for the metabolism of valine. Additionally, this compound can bind to trace amine-associated receptors (TAARs) in mice, particularly TAAR3, which can trigger specific behavioral responses .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways and altering gene expression. For instance, in mice, this compound binds to TAAR3, which can induce sexual behavior in male mice . This interaction highlights the compound’s role in modulating cellular responses and behavior.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to TAAR3 in mice, leading to the activation of specific signaling pathways that result in behavioral changes. Additionally, this compound can inhibit or activate enzymes such as valine decarboxylase, affecting the metabolism of valine and other related biochemical processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time The compound’s stability and degradation are important factors to considerIn vitro and in vivo studies have indicated that prolonged exposure to this compound can lead to changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate specific cellular responses without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including adverse behavioral changes and cellular damage. These threshold effects highlight the importance of dosage control in experimental settings .

Metabolic Pathways

This compound is involved in metabolic pathways related to the metabolism of valine. It is produced through the decarboxylation of valine by the enzyme valine decarboxylase. This metabolic pathway is essential for the production of isobutylamine, which can further participate in various biochemical reactions. The compound’s interaction with enzymes and cofactors in these pathways can affect metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms of this compound is crucial for elucidating its effects on cellular function and metabolism .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, influencing various biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isobutylamine Hydrochloride can be synthesized through the reaction of isobutylamine with hydrochloric acid. The reaction is typically carried out in an aqueous solution, where isobutylamine is dissolved in water and hydrochloric acid is added gradually. The reaction proceeds as follows:

(CH3)2CHCH2NH2+HCl(CH3)2CHCH2NH3Cl(CH3)2CHCH2NH2 + HCl → (CH3)2CHCH2NH3Cl (CH3)2CHCH2NH2+HCl→(CH3)2CHCH2NH3Cl

The product, this compound, precipitates out of the solution and can be collected by filtration and dried.

Industrial Production Methods: On an industrial scale, this compound is produced by reacting isobutyraldehyde with ammonia and hydrogen in the presence of a catalyst. This process involves the following steps:

    Hydrogenation: Isobutyraldehyde is hydrogenated in the presence of a catalyst to form isobutylamine.

    Neutralization: The resulting isobutylamine is then neutralized with hydrochloric acid to form this compound.

Chemical Reactions Analysis

Types of Reactions: Isobutylamine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products:

    Oxidation: Produces amides or nitriles.

    Reduction: Produces primary amines.

    Substitution: Produces various substituted amines or amides.

Comparison with Similar Compounds

Isobutylamine Hydrochloride can be compared with other similar compounds such as:

    n-Butylamine Hydrochloride: Similar structure but with a straight-chain alkyl group.

    sec-Butylamine Hydrochloride: Similar structure but with a secondary amine group.

    tert-Butylamine Hydrochloride: Similar structure but with a tertiary amine group.

Uniqueness: this compound is unique due to its branched alkyl group, which imparts different chemical and physical properties compared to its straight-chain or secondary and tertiary counterparts. This branching can influence its reactivity, solubility, and interactions with other molecules.

Properties

IUPAC Name

2-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N.ClH/c1-4(2)3-5;/h4H,3,5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMNBEHEFWDHJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90964667
Record name 2-Methylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90964667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5041-09-8
Record name 2-Methylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90964667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isobutylamine Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOBUTYLAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8H0OJB3OI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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